

commercial availability and suppliers of 2-(trifluoromethyl)pyrrolidine

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)pyrrolidine

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An In-depth Technical Guide to **2-(Trifluoromethyl)pyrrolidine**: Commercial Availability, Synthesis, and Applications for Researchers

Introduction

2-(Trifluoromethyl)pyrrolidine is a five-membered nitrogen heterocycle distinguished by a trifluoromethyl group at the C2 position. This structural motif has garnered significant attention in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF₃) group can enhance a molecule's metabolic stability, bioavailability, and binding affinity due to its unique electronic properties and lipophilicity.^{[1][2]} The pyrrolidine scaffold itself is a privileged structure in pharmaceutical science, appearing in numerous FDA-approved drugs.^{[3][4]} It offers a three-dimensional framework that can effectively explore pharmacophore space.^{[3][5]}

This technical guide provides a comprehensive overview of **2-(trifluoromethyl)pyrrolidine** for researchers, scientists, and drug development professionals. It covers its commercial availability, key suppliers, physicochemical properties, synthetic methodologies, and its role in biological pathways.

Physicochemical Properties

2-(Trifluoromethyl)pyrrolidine is commercially available as a racemic mixture and as its separate (R) and (S) enantiomers. The hydrochloride salt is also used to improve solubility and handling.^[2] Key properties are summarized below.

General Properties

Property	Value	Source
Molecular Formula	C ₅ H ₈ F ₃ N	[6] [7] [8]
Molecular Weight	139.12 g/mol	[6] [7] [8]
IUPAC Name	2-(trifluoromethyl)pyrrolidine	[6]
InChI Key	VINAMCOZNJHNIH- UHFFFAOYSA-N (racemic)	[6] [8]
SMILES	<chem>C1CC(NC1)C(F)(F)F</chem>	[6]

Isomer-Specific and Physical Data

The properties can vary slightly between the racemic mixture and its enantiomers. Data is compiled from various suppliers and databases.

Compound	CAS Number	Form	Boiling Point (°C)	Melting Point (°C)	Density (g/mL at 25°C)	Flash Point (°C)	Refractive Index (n _{20/D})
(±)-2-(Trifluoromethyl)pyrrolidine	109074-67-1	Liquid	104-106[8][9]	N/A	1.210[8][9]	26[8][9]	1.379[8][9]
(R)-(-)-2-(Trifluoromethyl)pyrrolidine	119618-29-0	Solid	110-111	29-33	N/A	28.9	N/A
(S)-(+)-2-(Trifluoromethyl)pyrrolidine	119580-41-5	Solid	110-111[10]	29-33[10][11]	N/A	29[10][11]	N/A
(±)-2-(Trifluoromethyl)pyrrolidine HCl	868623-97-6	Solid	N/A	N/A	N/A	N/A	N/A

Commercial Availability and Suppliers

2-(Trifluoromethyl)pyrrolidine and its derivatives are available from several chemical suppliers, typically at purities of 97% or higher. These compounds are primarily intended for research and development purposes.

Supplier	Product Name(s) Offered	Purity
Sigma-Aldrich (Merck)	2-(Trifluoromethyl)pyrrolidine, (R)-(-)-2- (Trifluoromethyl)pyrrolidine, (S)-(+)-2- (Trifluoromethyl)pyrrolidine	97% [8]
Fisher Scientific	(R)-(-)-2- (Trifluoromethyl)pyrrolidine	Not Specified [7]
Matrix Scientific	2-(Trifluoromethyl)pyrrolidine, (S)-2- (Trifluoromethyl)pyrrolidine	Not Specified [10] [12]
Apollo Scientific	(2R)-2- (Trifluoromethyl)pyrrolidine	Not Specified [13]
Amerigo Scientific	(R)-(-)-2- (Trifluoromethyl)pyrrolidine	97%
MySkinRecipes	(±)-2- (Trifluoromethyl)Pyrrolidine Hydrochloride	97% [2]
Bouling Chemical Co., Ltd.	2(R)-2- (Trifluoromethyl)Pyrrolidine	Not Specified [14]

Experimental Protocols: Synthesis

The stereoselective synthesis of substituted **2-(trifluoromethyl)pyrrolidines** is crucial for their application in drug development. One effective method is a formal (3+2)-annulation strategy involving an asymmetric Michael addition followed by a reductive cyclization.[\[1\]](#)[\[15\]](#)

Protocol: Asymmetric Michael Addition/Reductive Cyclization

This protocol describes the synthesis of highly functionalized trisubstituted **2-(trifluoromethyl)pyrrolidines**.[\[1\]](#)[\[15\]](#)

Step 1: Organocatalytic Michael Addition

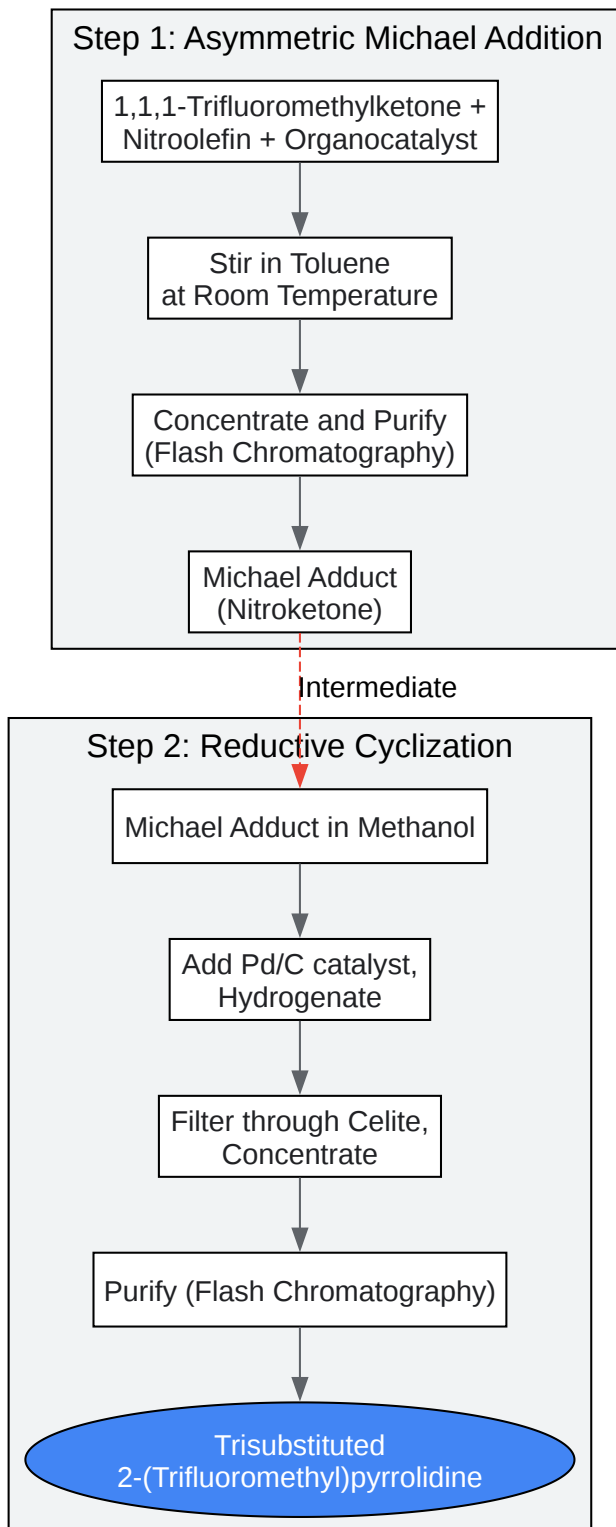
- To a solution of a 1,1,1-trifluoromethylketone (e.g., 1-phenyl-2,2,2-trifluoroethanone) (0.1 mmol) and a nitroolefin (e.g., nitrostyrene) (0.12 mmol) in a suitable solvent such as toluene (0.5 mL), add the organocatalyst (e.g., a chiral primary amine catalyst, 10 mol%).
- Stir the reaction mixture at room temperature for the time required to achieve high conversion (typically 24-72 hours), monitored by TLC or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the resulting Michael adduct by flash column chromatography on silica gel to yield the 3,4-disubstituted-5-nitro-1,1,1-trifluoromethylketone.

Step 2: Diastereoselective Reductive Cyclization

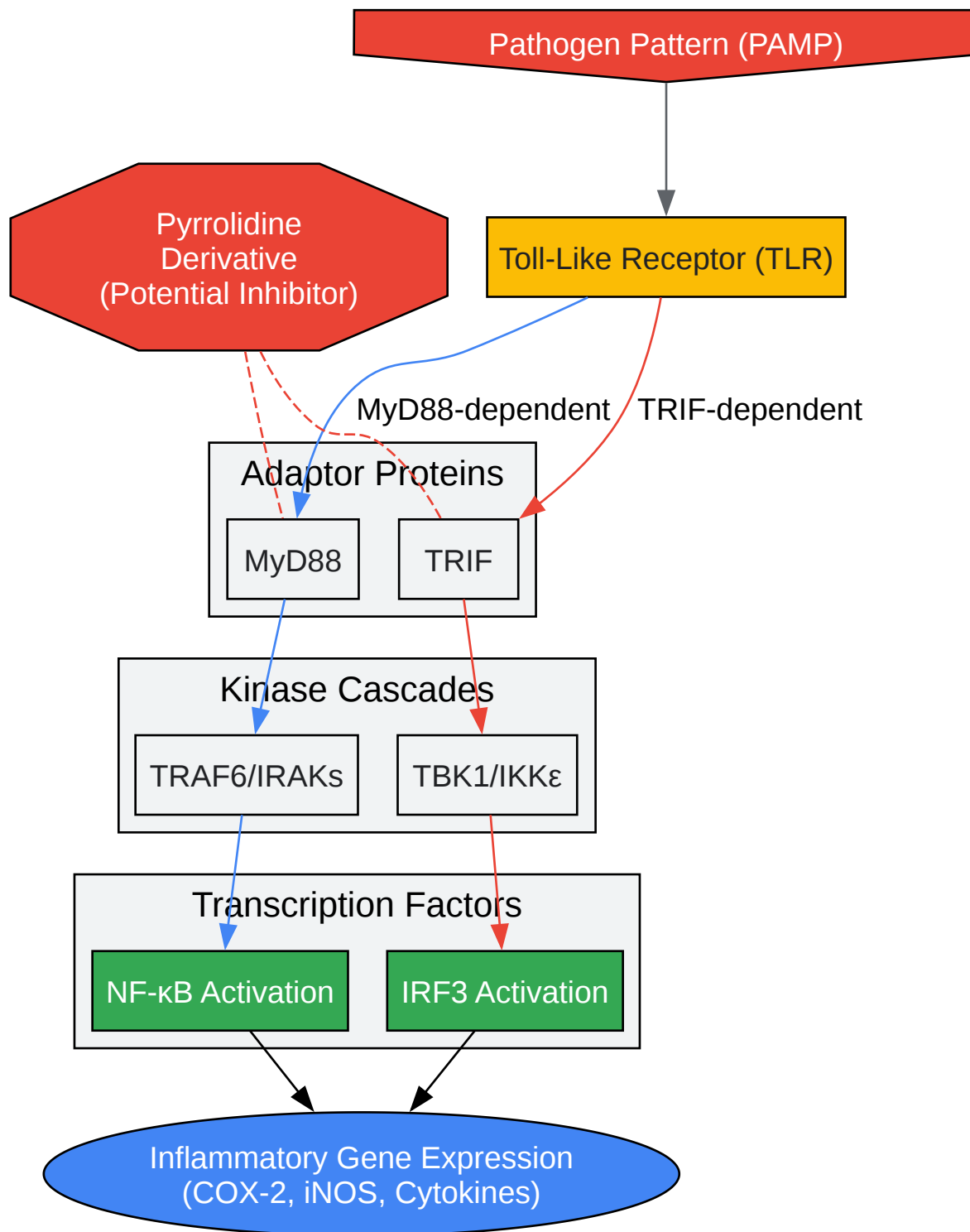
- Dissolve the purified Michael adduct (0.1 mmol) in a solvent such as methanol (2.0 mL).
- Add a catalyst, such as Palladium on carbon (Pd/C, 10 wt. %, 10 mol%).
- Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
- Stir the reaction vigorously until the starting material is fully consumed (monitored by TLC or LC-MS).
- Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography to afford the desired trisubstituted **2-(trifluoromethyl)pyrrolidine**.

Below is a workflow diagram illustrating this synthetic strategy.

Workflow for Synthesis of 2-(Trifluoromethyl)pyrrolidines



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